Strictosamide

Computational Chemistry Natural Product Stability Structural Analysis

Select Strictosamide for quantitative pharmacology studies where stereochemical identity dictates activity. Unlike vincoside lactam, its (15β,16α,17β) configuration ensures the anti-inflammatory, analgesic, and antifungal responses reported in murine models. Use as a weak hERG/Nav1.5 reference (hERG IC50=560.8 μM) or as a validated Madurella mycetomatis hit (MIC=3.91 µg/mL). LC-MS/MS methods in rat and dog plasma enable immediate PK/PD modeling. Standardize your research with the primary Nauclea alkaloid backed by defined stability and bioanalytical protocols.

Molecular Formula C26H30N2O8
Molecular Weight 498.5 g/mol
CAS No. 23141-25-5
Cat. No. B192450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrictosamide
CAS23141-25-5
Synonymsstrictosamide
Molecular FormulaC26H30N2O8
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
InChIInChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
InChIKeyLBRPLJCNRZUXLS-IUNANRIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strictosamide (CAS 23141-25-5): A Naturally Occurring Monoterpene Indole Alkaloid for In Vivo and In Vitro Pharmacological Research


Strictosamide is a monoterpene indole alkaloid, classified chemically as an oxayohimban-21-one derivative [1]. It is a primary bioactive constituent isolated from plants of the genus Nauclea (Rubiaceae), including Nauclea officinalis and Nauclea latifolia [1]. This compound serves as a key biosynthetic intermediate in the pathway to angustine-type aglycones [2], and has been identified as the main representative alkaloid in several Nauclea species, making it a focal point for studies on natural product pharmacology [2].

Why Strictosamide Cannot Be Replaced by Close Analogs: Differentiated Stability, Toxicity, and Activity Profiles


Substituting Strictosamide with structurally similar monoterpene indole alkaloids such as vincoside lactam or strictosidine introduces significant risk due to key differences in chemical stability and biological activity. While these analogs share a core scaffold, they exhibit distinct configurations at critical stereocenters, leading to differences in their physicochemical and pharmacological properties [1]. For example, theoretical calculations have demonstrated a stability difference between Strictosamide and its enantiomer vincoside lactam [2]. Furthermore, modifications to the Strictosamide core have been shown to drastically alter its biological activity, as evidenced by the creation of derivatives with improved antiviral potency [3]. These differences underscore that generic substitution cannot be assumed, and the selection of a specific compound must be guided by quantitative, context-specific evidence.

Quantitative Differentiation of Strictosamide: A Head-to-Head Comparison Against Analogs and Positive Controls


Theoretical Stability Comparison of Strictosamide vs. Vincoside Lactam

The chemical stability of Strictosamide has been directly compared to that of its enantiomer, vincoside lactam, using theoretical calculations [1]. The analysis revealed that vincoside lactam possesses a slightly higher stability than Strictosamide [1]. This is a critical differentiator for applications where the compound will be subjected to long-term storage or specific experimental conditions that could induce degradation or epimerization.

Computational Chemistry Natural Product Stability Structural Analysis

In Vivo Anti-Inflammatory Efficacy of Strictosamide: A Multi-Model Quantitative Assessment

Strictosamide demonstrates quantifiable, dose-dependent anti-inflammatory and analgesic activity in vivo. In a TPA-induced ear edema model in mice, Strictosamide at 20 and 40 mg/kg resulted in 24.7% and 28.1% inhibition, respectively [1]. In an acetic acid-induced vascular permeability model, the same doses yielded 23.3% and 33.4% inhibition, respectively [1]. Additionally, in a CMC-Na-induced leukocyte migration assay, it achieved 46.0%, 49.1%, and 58.7% inhibition at 10, 20, and 40 mg/kg, respectively [1]. While lacking a direct head-to-head comparator, this multi-model, multi-dose data provides a robust, quantitative baseline for its in vivo anti-inflammatory activity.

In Vivo Pharmacology Inflammation Analgesia

Cardiac Safety Profile of Strictosamide: Weak hERG and Nav1.5 Channel Inhibition

In a study evaluating potential cardiovascular liabilities, Strictosamide exhibited weak inhibition of the hERG potassium channel and Nav1.5 sodium channel, with IC50 values of 560.8 μM and > 900 μM, respectively [1]. These values are far greater than those of positive controls, indicating a very low potential for drug-induced QT prolongation and cardiac arrhythmias mediated by these channels. This is a significant differentiator when selecting a compound for in vivo studies where minimizing off-target cardiac effects is a priority.

Cardiac Safety Pharmacology Ion Channels hERG Nav1.5

Antifungal Activity Against Madurella mycetomatis Compared to Ketoconazole

Strictosamide has been identified as the bioactive principle from Nauclea latifolia with activity against the fungal pathogen Madurella mycetomatis . It exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against this organism . This is compared to the positive control, ketoconazole, which had a more potent MIC of 0.25 µg/mL . While not as potent as the drug control, this quantitative MIC value establishes a benchmark for its antifungal activity and differentiates it from other compounds that may lack this specific activity.

Antifungal Infectious Disease Natural Products

Recommended Research Applications for Strictosamide Based on Quantified Evidence


Preclinical In Vivo Studies on Inflammation and Pain

Strictosamide is an ideal candidate for in vivo studies evaluating novel anti-inflammatory or analgesic mechanisms. Its demonstrated, dose-dependent efficacy in multiple murine models of inflammation (ear edema, vascular permeability, leukocyte migration) provides a solid foundation for comparative studies against new chemical entities or other known anti-inflammatory agents.

Cardiac Safety Profiling in Early Drug Discovery

Researchers can utilize Strictosamide as a reference compound with a well-characterized and weak cardiac ion channel inhibition profile (hERG IC50=560.8 μM, Nav1.5 IC50>900 μM) . This makes it a valuable comparator in assays designed to screen for hERG and Nav1.5 liabilities of new drug candidates, helping to contextualize the safety margins of test articles.

Natural Product Antifungal Discovery and SAR Studies

Strictosamide serves as a validated hit compound for antifungal research against Madurella mycetomatis with a known MIC (3.91 µg/mL) . It is suitable for structure-activity relationship (SAR) studies aimed at generating derivatives with improved potency, or for use as a positive control in high-throughput screening campaigns against fungal pathogens.

Analytical Method Development and Pharmacokinetic Modeling

Given the established LC-MS/MS methods for its quantification in rat and dog plasma [REFS-1, REFS-2], Strictosamide is an excellent model compound for developing and validating new bioanalytical methods or for conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling studies in preclinical species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strictosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.